REACTION_SMILES
|
[C:1](=[O:2])([O-:3])[O-:4].[CH3:32][S:33](=[O:34])[CH3:35].[CH3:36][CH2:37][O:38][C:39](=[O:40])[CH3:41].[CH3:7][O:8][C:9](=[O:10])[c:11]1[cH:12][nH:13][c:14]2[cH:15][cH:16][c:17]([CH3:20])[cH:18][c:19]12.[Cl:21][c:22]1[cH:23][cH:24][n:25][c:26]2[cH:27][cH:28][cH:29][cH:30][c:31]12.[K+:5].[K+:6]>>[CH3:7][O:8][C:9](=[O:10])[c:11]1[cH:12][n:13](-[c:22]2[cH:23][cH:24][n:25][c:26]3[cH:27][cH:28][cH:29][cH:30][c:31]23)[c:14]2[cH:15][cH:16][c:17]([CH3:20])[cH:18][c:19]12
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CS(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(=O)c1c[nH]c2ccc(C)cc12
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Clc1ccnc2ccccc12
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)c1cn(-c2ccnc3ccccc23)c2ccc(C)cc12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |